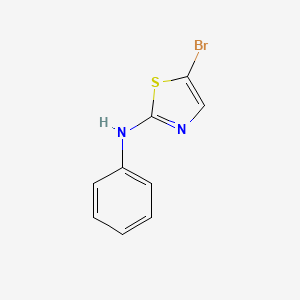

5-Bromo-N-phenylthiazol-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYZRVABKWWEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493091 | |

| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63615-95-2 | |

| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo N Phenylthiazol 2 Amine and Its Derivatives

Classical and Modern Synthetic Approaches to 2-Aminothiazole (B372263) Scaffolds

The 2-aminothiazole core is a fundamental building block in the synthesis of a vast array of heterocyclic compounds. Its preparation has been a subject of extensive research, leading to the development of robust and versatile methods.

Optimized Hantzsch Thiazole (B1198619) Synthesis Protocols for 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported in the 19th century, remains the most prevalent and reliable method for constructing the thiazole ring. nih.gov The reaction involves the cyclocondensation of a thioamide with an α-haloketone. nih.govnih.gov For the synthesis of 2-aminothiazoles, thiourea (B124793) is used as the thioamide component. youtube.com The general mechanism proceeds through the initial formation of an intermediate by the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. youtube.com

Modern advancements have focused on optimizing this classical reaction to improve yields, reduce reaction times, and enhance procedural simplicity. Microwave-assisted synthesis has emerged as a significant improvement over conventional heating, often leading to dramatically reduced reaction times and higher yields of 2-aminothiazoles. nih.gov For instance, reactions that require several hours under conventional reflux can be completed in minutes using microwave irradiation. nih.gov Another innovative approach involves the use of heated microreactor systems, which allow for precise control over reaction conditions and can lead to conversions similar to or greater than those in traditional batch syntheses. rsc.org

Condensation Reactions Involving Thiourea and α-Halo Ketones for Thiazole Ring Formation

The condensation of thiourea or its N-substituted derivatives with α-halo ketones is the cornerstone of the Hantzsch synthesis for 2-aminothiazoles. nih.govderpharmachemica.com The reaction is highly versatile, allowing for the synthesis of thiazoles with a wide variety of substituents at the 2, 4, and 5 positions by choosing appropriately substituted starting materials. nih.gov The α-halocarbonyl component can be an α-haloketone or an α-haloester. nih.gov The reaction is typically carried out in a protic solvent, such as ethanol (B145695), and often at reflux temperatures. derpharmachemica.comresearchgate.net Upon completion of the cyclization, a hydrohalide salt of the 2-aminothiazole is formed, which is then neutralized to yield the final product. youtube.com

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in ethanol for several hours | Well-established, simple setup | derpharmachemica.com |

| Microwave Irradiation | Methanol, microwave heating for minutes | Reduced reaction time, improved yields | nih.gov |

| Microreactor System | Heated glass microchip (e.g., 70 °C) with electro-osmotic flow | Precise reaction control, efficient for analogue synthesis | rsc.org |

Targeted Synthesis Strategies for 5-Bromo-N-phenylthiazol-2-amine

The synthesis of the specific title compound, this compound, requires strategies that can control the regiochemistry of the halogenation on the thiazole ring.

Regioselective Bromination Methodologies for Thiazole Nuclei

The electrophilic substitution of 2-aminothiazoles typically occurs at the C5 position, which is the most electron-rich site. nih.gov However, achieving high regioselectivity can be challenging, and reaction conditions must be carefully controlled to avoid the formation of byproducts. mdpi.com An effective method for the regioselective bromination at the 5-position of 2-amino-1,3-thiazoles involves the use of copper(II) bromide (CuBr₂). nih.gov This reaction proceeds under mild conditions, typically at room temperature in a solvent like acetonitrile (B52724), to give the desired 5-bromo derivative in good yield. nih.gov The mechanism is believed to be ionic, as the addition of radical traps or initiators does not significantly affect the reaction outcome. nih.gov

Another approach involves a halogen dance rearrangement, where a protected 5-bromothiazole (B1268178) can be rearranged to the 4-bromo isomer under the influence of a strong base, highlighting the thermodynamic and kinetic factors that govern substituent placement. nih.gov For the desired 5-bromo substitution, direct electrophilic bromination remains the most straightforward route. The halogenation proceeds via an addition-elimination mechanism, where an intermediate Δ²-thiazoline is formed, which then eliminates hydrogen halide to restore the aromatic ring. rsc.org

Direct Halogenation Procedures for the Preparation of 5-Bromo-2-aminothiazole Derivatives

The direct halogenation of a pre-formed N-phenylthiazol-2-amine scaffold is a primary strategy for synthesizing this compound. Bromination can be carried out using elemental bromine or other brominating agents, with careful control of conditions to ensure the bromine atom is introduced at the 5-position. smolecule.com

A highly efficient and selective method utilizes copper(II) halides. nih.gov For instance, reacting a 2-aminothiazole derivative with CuBr₂ in acetonitrile at room temperature leads specifically to the 5-bromo product. nih.gov This method is advantageous due to its mild conditions and high regioselectivity. If dibromination is desired, the reaction can be carried out at higher temperatures (above 65 °C) with an agent like n-butyl nitrite (B80452) and CuBr₂. nih.gov

| Reagent | Position of Halogenation | Typical Conditions | Reference |

|---|---|---|---|

| CuBr₂ | 5-Bromo | Acetonitrile, Room Temperature | nih.gov |

| CuCl₂ | 5-Chloro | Acetonitrile, Room Temperature | nih.gov |

| n-Butyl nitrite, CuBr₂ | 2,5-Dibromo | Acetonitrile, >65 °C | nih.gov |

| N-Bromosuccinimide (NBS) | 5-Bromo | Various, e.g., Acetic Acid | nih.govmdpi.com |

Green Chemistry Approaches in the Synthesis of 2-Aminothiazoles and their Halogenated Analogues

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for the synthesis of thiazoles. These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

Several green protocols for Hantzsch synthesis have been reported. These include performing the reaction under solvent-free conditions, which can lead to the completion of the reaction in seconds with good yields and easy workup. organic-chemistry.org The use of water as a solvent is another key green strategy. bepls.com For example, a three-component reaction of arylglyoxals, 1,3-dicarbonyls, and thioamides in water under microwave conditions provides a clean and efficient route to trisubstituted thiazoles. bepls.com

Other green methods include catalyst-free synthesis in polyethylene (B3416737) glycol (PEG-400) at 100 °C, which is simple, rapid, and produces excellent yields. bepls.com The development of reusable catalysts, such as silica-supported tungstosilisic acid or magnetic nanocatalysts, allows for easy separation from the reaction mixture and recycling, reducing waste and cost. researchgate.netrsc.org For the halogenation step, traditional reagents like bromine can be replaced with safer alternatives. One novel approach uses trichloroisocyanuric acid (TCCA) as a green and safe source of halogen ions in a one-pot reaction catalyzed by a recyclable magnetic nanocatalyst. rsc.org Biocatalytic methods are also emerging; for instance, a vanadium-dependent brominase has been used for the enzymatic bromination of 2-aminothiazoles under mild, aqueous conditions. nih.govacs.org

Advanced Purification and Isolation Techniques for Synthesized this compound Compounds

The purification of this compound and its derivatives relies on exploiting the differences in physical and chemical properties between the desired product and any remaining starting materials, byproducts, or impurities. Advanced and standard purification techniques are employed to isolate these compounds in high purity.

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. For amide derivatives of similar heterocyclic structures, aqueous ethanol has been successfully used. uark.edu The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure compound crystallizes out of the solution, while impurities remain dissolved. In some syntheses of related thiazole derivatives, the crude product was recrystallized from a DMF/H₂O (1:1) mixture to yield the pure compound. jocpr.com

Column Chromatography is a versatile and widely used method for the purification of both solid and liquid compounds. It separates components of a mixture based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase (solvent or solvent mixture) passes through it. For thiazole derivatives, silica-gel column chromatography with a suitable eluent system, such as ethyl acetate (B1210297) in petroleum ether, has been documented. acs.org The polarity of the eluent is optimized to ensure a good separation between the target compound and impurities. After synthesis, the reaction mixture can be evaporated, and the residue purified by column chromatography to obtain the pure product. jocpr.com

Acid-Base Extraction/Washing is a liquid-liquid extraction method that exploits the acidic or basic nature of the compounds. In syntheses that produce acidic or basic byproducts, washing the reaction mixture with appropriate aqueous solutions can effectively remove them. For instance, in the synthesis of certain amide derivatives, the crude product, often precipitated with amine hydrochlorides, can be purified by stirring the mixture in water. uark.edu The water dissolves the unwanted, water-soluble amine hydrochloride salt, leaving the less soluble desired amide product as a solid, which can then be collected by filtration. uark.edu Similarly, washing with a 10% hydrochloric acid solution has been used to remove basic impurities before evaporating the solvent to yield the crude amide product for further purification. uark.edu

Filtration and Salt Metathesis is particularly useful for purifying ionic compounds like thiazolium salts, which can be precursors to N-heterocyclic carbenes. An expedient method for their synthesis involves a reaction that yields the salt directly. The pure thiazolium salts can be obtained through simple filtration, followed by salt metathesis with agents like sodium tetrafluoroborate (B81430) to ensure a clean, purified final product without the need for more complex chromatographic methods. researchgate.net

The following table summarizes the purification techniques applicable to this compound and related compounds.

| Purification Technique | Principle of Separation | Typical Application/Phase | Common Solvents/Reagents | Reference |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Solid | Aqueous Ethanol, DMF/Water | jocpr.comuark.edu |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Solid/Liquid | Silica Gel, Ethyl Acetate/Petroleum Ether | jocpr.comacs.org |

| Acid-Base Washing | Differential solubility of acidic/basic compounds and their salts in aqueous and organic phases. | Liquid (Work-up) | Water, 10% Hydrochloric Acid | uark.edu |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Solid/Liquid | N/A | jocpr.comresearchgate.net |

Chemical Reactivity and Derivatization of 5 Bromo N Phenylthiazol 2 Amine

The reactivity of 5-Bromo-N-phenylthiazol-2-amine is primarily centered around two key functional areas: the reactive bromine atom at the 5-position of the thiazole (B1198619) ring and the nucleophilic secondary amine of the phenylamino (B1219803) moiety. The bromine atom is susceptible to displacement through nucleophilic substitution and serves as a handle for transition-metal-catalyzed cross-coupling reactions. jocpr.com The phenylamino group, in turn, can undergo reactions typical of secondary amines, such as acylation and condensation with carbonyl compounds. mdpi.comnih.gov

Nucleophilic Substitution Reactions at the 5-Position of the Thiazole Ring

The bromine atom at the C5 position of the 2-aminothiazole (B372263) core is an effective leaving group, enabling its displacement by strong nucleophiles. jocpr.com This allows for the introduction of various functional groups at this position. The halogenation of 2-aminothiazoles to produce 2-amino-5-halothiazoles typically proceeds through an addition-elimination mechanism. jocpr.com Subsequently, the halide can be substituted.

Research has demonstrated that direct amination at the 5-position can be achieved by reacting 5-bromo-2-aminothiazole derivatives with amines. For instance, the synthesis of 5-amino-substituted-2-amino-4-phenylthiazoles has been accomplished through a halogenation/nucleophilic substitution protocol. jocpr.com One effective approach involves the in-situ formation of the 5-bromo derivative followed by reaction with an amine nucleophile. The use of copper(II) bromide (CuBr₂) as a brominating agent in acetonitrile (B52724) has been shown to facilitate the subsequent nucleophilic substitution, leading to the desired products in good yields. jocpr.com Similarly, sulfur nucleophiles like sodium sulfide (B99878) (Na₂S) can be used to displace the bromide, leading to the formation of bis(2-amino-4-substituted thiazole) sulfides. jocpr.com

Table 1: Examples of Nucleophilic Substitution at the 5-Position

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Amines (e.g., Morpholine, Piperazine) | CuBr₂ / CH₃CN | 5-Amino-N-phenylthiazol-2-amine derivatives | jocpr.com |

| Sodium Sulfide (Na₂S) | Br₂ / NaHCO₃ / DMF | bis(2-Amino-thiazole) sulfide derivatives | jocpr.com |

Reactions Involving the Phenylamino Moiety of this compound

The exocyclic phenylamino group provides a secondary site for derivatization, behaving as a typical, albeit sterically hindered, secondary amine.

The nitrogen atom of the phenylamino group can be readily acylated to form the corresponding amides. This transformation is typically achieved by treating the parent amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. mdpi.comnih.gov A variety of acyl groups can be introduced, ranging from simple acetyl groups to more complex aromatic and heterocyclic acyl moieties. mdpi.comnih.govresearchgate.net For example, acylation of 2-aminothiazole derivatives has been performed using various acyl halides in dry pyridine, resulting in high yields of the corresponding amides. mdpi.comnih.gov Similarly, solvent-free acetylation with acetic anhydride (B1165640) is also an effective method. nih.gov

Table 2: Representative Acylation Reactions

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Acyl Halides (e.g., Benzoyl Chloride) | Dry Pyridine | N-(5-Bromo-thiazol-2-yl)-N-phenyl-benzamide | mdpi.comnih.gov |

| Acetic Anhydride | Solvent-free | N-Acetyl-N-(5-bromo-thiazol-2-yl)-phenylamine | nih.gov |

| Chloroacetyl Chloride | Basic conditions | N-(5-Bromo-thiazol-2-yl)-2-chloro-N-phenyl-acetamide | nih.gov |

The 2-aminothiazole nucleus is a common starting point for the synthesis of Schiff bases (imines). researchgate.netresearchgate.net In the case of this compound, the primary amino group is already substituted with a phenyl group, making it a secondary amine. Classical Schiff base formation involves the condensation of a primary amine with an aldehyde or ketone. chemicalbook.comnih.govniscpr.res.in Therefore, direct condensation to form a simple imine at the exocyclic nitrogen is not feasible. However, derivatization strategies often involve the synthesis of Schiff bases from a 2-amino-5-bromothiazole precursor before the introduction of the N-phenyl group, or by using related chemistries.

For instance, studies on related 2-aminothiazoles show that refluxing the amine with various aromatic aldehydes in solvents like ethanol (B145695) or glacial acetic acid leads to the formation of the corresponding 2-arylideneamino-thiazoles (Schiff bases) in good yields. mdpi.comnih.govnih.gov These imines are characterized by the -N=CH- (azomethine) group, which is a key structural feature. researchgate.netnih.gov The formation of these compounds highlights the reactivity of the exocyclic amino group, which could be applied to precursors of the title compound.

Table 3: Schiff Base Formation with 2-Aminothiazole Precursors

| Amine Precursor | Aldehyde | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Aromatic Aldehydes | Ethanol, Reflux | 2-Arylideneamino-4-phenylthiazoles | mdpi.comnih.gov |

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | Glacial Acetic Acid, Reflux | Schiff Bases of Naphthothiazole | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The Suzuki-Miyaura cross-coupling reaction is a particularly practical approach for creating biaryl compounds from aryl halides. mdpi.comrsc.org

This reaction typically involves the coupling of the bromo-thiazole with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃). mdpi.comnih.gov The reaction tolerates a wide range of functional groups on the arylboronic acid partner, allowing for the synthesis of a diverse library of 5-aryl-N-phenylthiazol-2-amine derivatives. mdpi.com In some cases, the exocyclic amine is first protected as an amide (e.g., acetamide) before performing the coupling to prevent potential side reactions. mdpi.com One documented synthesis pathway involves the Suzuki reaction of a 2-amido-5-bromothiazole with 4-fluorophenylboronic acid to produce the corresponding 5-aryl derivative, demonstrating the viability of this approach. nih.gov

Table 4: Suzuki-Miyaura Cross-Coupling Reaction Parameters

| Coupling Partner | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-N-phenylthiazol-2-amines | mdpi.com |

| 4-Fluorophenylboronic acid | Not specified | Not specified | Not specified | N-(5-(4-fluorophenyl)thiazol-2-yl) amide derivative | nih.gov |

Further Functionalization Strategies for the Thiazole Ring and Amino Group of this compound

Beyond the primary reactions at the C5-bromo and amino sites, the this compound scaffold can undergo more complex transformations that modify the core structure. One notable strategy involves cycloaddition reactions to form fused heterocyclic systems. For example, 2-aminothiazoles are known to react with propiolic acid and its esters. rsc.org This reaction can lead to the formation of 7H-thiazolo[3,2-a]pyrimidin-7-ones, where both the endocyclic ring nitrogen and the exocyclic amino group participate in the cyclization. rsc.org This provides a pathway to significantly more complex molecular architectures starting from the relatively simple aminothiazole core.

Another functionalization strategy, as previously mentioned, is the reaction with sulfur nucleophiles to create dimeric structures. The reaction of 2-amino-5-bromothiazoles with sodium sulfide yields bis(2-aminothiazol-5-yl)sulfide, demonstrating a method for linking two thiazole units via a sulfur bridge at their C5 positions. jocpr.com These advanced derivatizations underscore the utility of this compound as a versatile building block in synthetic chemistry.

Biological Activities and Pharmacological Implications of 5 Bromo N Phenylthiazol 2 Amine Derivatives

Anti-inflammatory Responses and Molecular Mechanisms

The thiazole (B1198619) nucleus is a core component in a variety of compounds exhibiting anti-inflammatory properties. This activity is often linked to the inhibition of key enzymes in the inflammatory cascade.

Derivatives of N-phenylthiazol-2-amine have been identified as potent inhibitors of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-lipoxygenase (5-LOX) inhibitors. nih.gov Through chemical optimization and structure-activity relationship (SAR) studies, specific compounds were identified as highly potent 5-LOX inhibitors. nih.gov For instance, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated significant inhibitory activity. nih.gov The development of dual COX/5-LOX inhibitors is considered a promising strategy for creating potent and safer anti-inflammatory agents. mdpi.com

Other related thiazole structures have also shown selective inhibition of COX-2. nih.gov For example, certain 4-substituted thiazole analogues of indomethacin were found to be selective inhibitors of COX-2, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were assessed for their potential to inhibit COX-1 and COX-2, leading to the identification of a potent and selective COX-2 inhibitor. nih.gov

| Compound Class | Target Enzyme | Most Potent Derivative Example | IC50 Value |

| N-aryl-4-aryl-1,3-thiazole-2-amine | 5-LOX | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 127 nM |

| N-aryl-4-aryl-1,3-thiazole-2-amine | 5-LOX | Derivative 3b | 35 nM |

| N-aryl-4-aryl-1,3-thiazole-2-amine | 5-LOX | Derivative 3c | 25 nM |

| 4-substituted thiazole analogues | COX-2 | Analogue 2a | 0.3 nM |

| 4-substituted thiazole analogues | COX-2 | Analogue 2b | 1 nM |

| 4-substituted thiazole analogues | COX-2 | Analogue 2c | 7 nM |

Antioxidant Activities and Free Radical Scavenging Capabilities

The thiazole scaffold is integral to various compounds that exhibit significant antioxidant and free radical scavenging activities. Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous chronic diseases, making the development of potent antioxidants a key therapeutic goal. mdpi.commdpi.com

A series of newly synthesized 2-amino-5-methylthiazol derivatives incorporating a 1,3,4-oxadiazole-2-thiol moiety were evaluated for their antioxidant potential using several standard assays. nih.gov The antioxidant activity was assessed by their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radicals. nih.gov The results indicated that compounds with electron-donating substituents showed significant radical scavenging potential. nih.gov For example, in the superoxide radical scavenging assay, the IC50 values for the synthesized derivatives ranged from 17.2 to 48.6 µg/mL, with some compounds showing activity comparable to standard antioxidants. nih.gov The enhanced activity in certain derivatives was attributed to the presence of multiple methoxy or hydroxyl groups on the aromatic ring. nih.gov

Similarly, studies on phenolic thiazoles have demonstrated remarkable antioxidant and antiradical properties. mdpi.commdpi.com The evaluation of N-methyl substituted thiazole-derived polyphenolic compounds also confirmed their antioxidant capacity through multiple assays, including ABTS and DPPH radical scavenging tests. nih.gov Certain derivatives exhibited significantly enhanced antioxidant activity compared to established standards like ascorbic acid and Trolox. nih.gov

| Compound Series | Assay | IC50 Range |

| 2-amino-5-methylthiazol derivatives | DPPH Radical Scavenging | 15.6–45.2 µg/mL |

| 2-amino-5-methylthiazol derivatives | Hydroxyl Radical Scavenging | 16.2–47.5 µg/mL |

| 2-amino-5-methylthiazol derivatives | Nitric Oxide Radical Scavenging | 16.8–48.2 µg/mL |

| 2-amino-5-methylthiazol derivatives | Superoxide Radical Scavenging | 17.2–48.6 µg/mL |

| N-methyl substituted thiazole-polyphenols | DPPH Radical Scavenging | 1.13–21.01 µM |

| N-methyl substituted thiazole-polyphenols | ABTS Radical Scavenging | 0.89–15.21 µM |

Antidiabetic and Hypoglycemic Effect Studies

Thiazole and its derivatives have been a significant structural motif in the development of antidiabetic agents for many decades. nih.gov The thiazolidinedione (TZD) class of drugs, for example, improves glycemic control in type 2 diabetes mellitus by enhancing insulin sensitivity. nih.gov

Research into novel series of 5-benzylidene 2,4-thiazolidinedione derivatives has identified compounds with potent hypoglycemic and hypolipidemic activity. nih.gov In studies using streptozotocin-induced diabetic rat models, certain derivatives demonstrated a significant reduction in blood glucose, triglycerides, and cholesterol levels after several days of oral treatment. nih.gov For instance, after 21 days, some compounds lowered blood glucose levels by over 80%, a more potent effect than the standard drug pioglitazone. nih.gov

| Compound Series | Animal Model | Key Finding |

| 5-benzylidene 2,4-thiazolidinediones | Streptozotocin-induced diabetic rats | >80% reduction in blood glucose after 21 days for lead compounds |

| 2-aminobenzothiazole derivatives | Type 2 diabetic rat model | Reduction of blood glucose to <200 mg/dL after 4 weeks |

| 5-(substituted benzaldehyde) TZD | Not specified | Compounds with electron-releasing groups showed improved activity |

Enzyme Inhibition Profiles

Derivatives based on the N-phenylthiazol-2-amine structure have been shown to be effective inhibitors of several medically relevant enzymes, highlighting their potential as therapeutic agents for a range of diseases.

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing the symptoms of Alzheimer's disease. A series of N-phenylthiazol-2-amine derivatives were screened for their inhibitory activity against both AChE and BChE.

Within this series, N-(2,3-dimethylphenyl)thiazol-2-amine was identified as the most active inhibitor. This compound displayed highly potent inhibition of AChE with an IC50 value in the nanomolar range and significant inhibition of BChE. The potent activity of these amine-containing thiazole derivatives suggests their therapeutic value in addressing neurodegenerative disorders like Alzheimer's. Other research on different thiazole-based derivatives has also yielded compounds with potent to moderate AChE inhibitory activities.

| Compound | Target Enzyme | IC50 Value |

| N-(2,3-dimethylphenyl)thiazol-2-amine | Acetylcholinesterase (AChE) | 0.009 ± 0.002 µM |

| N-(2,3-dimethylphenyl)thiazol-2-amine | Butyrylcholinesterase (BChE) | 0.646 ± 0.012 µM |

Glutathione S-transferase omega 1 (GSTO1-1) has been implicated in chemotherapeutic resistance in cancer, making it an important target for inhibitor development. nih.gov Structure-based drug design has led to the synthesis of potent N-(5-phenylthiazol-2-yl)acrylamide inhibitors of GSTO1-1.

Starting from a thiazole derivative with an initial IC50 value of 0.6 µM, researchers designed and synthesized acrylamide-containing compounds that could covalently bind to a key cysteine residue in the enzyme's catalytic site. Modifications to the amide moiety of the initial hit compound led to a significant increase in inhibitory potency. Further guided by co-crystal structures of the inhibitors bound to GSTO1, subsequent analogues were designed, resulting in the most potent GSTO1-1 inhibitor identified to date, with an IC50 value of 0.22 nM. Other studies have also identified thiazole compounds that can significantly suppress general GST activity. nih.gov

| Compound Series / Number | Target Enzyme | IC50 Value |

| Initial Thiazole Derivative 10 | GSTO1-1 | 0.6 µM |

| Analogue 49 | GSTO1-1 | 0.22 ± 0.02 nM |

Computational Chemistry and Structure Activity Relationship Sar Studies of 5 Bromo N Phenylthiazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Electronic Properties

There is no published research that specifically details the use of quantum chemical methods like Density Functional Theory (DFT) to elucidate the molecular electronic properties of 5-Bromo-N-phenylthiazol-2-amine.

Consequently, a theoretical analysis of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the charge distribution for this compound is not available in the current body of scientific literature.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

While molecular docking and dynamics simulations are common for thiazole (B1198619) derivatives, no specific studies were identified that focus on the interaction of this compound with any biological target.

Without dedicated docking studies, any description of predicted binding modes or affinities for this compound would be hypothetical.

Similarly, the identification of key amino acid residues that might form a complex with this compound is not documented.

Systematic Structure-Activity Relationship (SAR) Analysis of this compound Analogues

A systematic SAR analysis, which would involve the synthesis and biological testing of a series of analogues of this compound to determine the effect of chemical modifications on biological activity, has not been published.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

There is no evidence of pharmacophore models being developed based on the structure of this compound. Ligand-based drug design approaches require a set of known active molecules with similar structures, and this information is not available for the specified compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of this compound

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the drug discovery and development process. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of molecules with potentially favorable pharmacokinetic profiles. For this compound, while direct experimental ADME data is not extensively available in the public domain, its likely pharmacokinetic profile can be inferred from computational studies on structurally related 2-aminothiazole (B372263) derivatives. These studies utilize various models and software to forecast how the compound might behave within a biological system.

Research on various 2-aminothiazole derivatives has consistently shown that the thiazole scaffold is a valuable component in designing molecules with desirable drug-like properties. acs.org Computational tools are frequently employed to predict the ADME profiles of novel series of these compounds, providing insights into their potential as therapeutic agents. tandfonline.comnih.gov

Absorption

Key parameters for predicting oral bioavailability include intestinal absorption and cell permeability. For a series of 2-aminothiazol-4(5H)-one derivatives, some of which included a bromophenyl substituent, in silico analysis predicted excellent intestinal absorption, with probabilities ranging from 90.77% to 95.75%. mdpi.com However, it was noted that derivatives with a 4-bromophenyl substituent at the C-5 position of the thiazole ring tended to have the lowest intestinal absorption parameters within the tested series. mdpi.com Caco-2 cell permeability, a model for the intestinal barrier, was also predicted to be high for these types of compounds. mdpi.com Studies on other 2-aminothiazole analogues have also predicted good human intestinal absorption (HIA). researchgate.net

Distribution

The distribution of a compound throughout the body is influenced by factors such as its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration for drugs targeting the central nervous system (CNS). For many 2-aminothiazole derivatives, in silico models predict good CNS absorption. mdpi.com The volume of distribution (VD) is another critical parameter, and for various substituted 2-aminothiazole derivatives, this is an area of active computational study.

Metabolism

The metabolic fate of a drug is largely determined by its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. In silico predictions for various 2-aminothiazole derivatives often assess their potential to inhibit key CYP isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Encouragingly, many tested 2-aminothiazole derivatives are predicted not to be inhibitors of the crucial CYP3A4 isoenzyme. mdpi.com This is a favorable characteristic, as it suggests a lower likelihood of drug-drug interactions.

Excretion

The following tables present representative in silico ADME data for classes of compounds structurally related to this compound, providing a predictive overview of its likely pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Representative 2-Aminothiazole Derivatives

| Parameter | Predicted Value Range | Reference |

| Molecular Weight ( g/mol ) | < 500 | mdpi.com |

| log P (Octanol/Water Partition Coefficient) | < 5 | mdpi.com |

| Hydrogen Bond Donors | < 5 | mdpi.com |

| Hydrogen Bond Acceptors | < 10 | mdpi.com |

| Molar Refractivity | 48 - 175 | researchgate.net |

| Topological Polar Surface Area (TPSA) (Ų) | 74.94 - 113.09 | researchgate.net |

Table 2: Predicted ADME Properties of Representative 2-Aminothiazole Derivatives

| ADME Parameter | Predicted Outcome | Reference |

| Human Intestinal Absorption (HIA) | High (90.77% - 95.75%) | mdpi.com |

| Caco-2 Permeability | High | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Good | researchgate.net |

| P-glycoprotein (P-gp) Substrate | No | acs.org |

| CYP2D6 Inhibitor | No | acs.org |

| CYP3A4 Inhibitor | No | mdpi.com |

It is important to note that these are predictive data based on computational models and that experimental validation is necessary to confirm the actual ADME profile of this compound. Nevertheless, the existing in silico research on analogous compounds suggests that this compound is likely to possess favorable drug-like properties.

Future Research Horizons for this compound: A Roadmap for Innovation

The heterocyclic compound this compound, a member of the versatile 2-aminothiazole class, stands as a scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, prompting a forward-look into the next wave of research and development. This article outlines the future directions and emerging research avenues poised to unlock the full therapeutic potential of this promising chemical entity.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-N-phenylthiazol-2-amine, and what critical parameters influence yield and purity?

- Methodological Answer : A widely used approach involves cyclization reactions using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, thiosemicarbazide derivatives can react with substituted carboxylic acids under reflux (90°C, 3 hours), followed by pH adjustment to precipitate the product . Key parameters include stoichiometric control of POCl₃, reaction temperature, and recrystallization solvents (e.g., DMSO/water mixtures) to optimize purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and NH₂ signals (δ 5.0–6.0 ppm) .

- IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and N-H bonds (~3300–3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~247 for C₄H₂BrF₃N₂S derivatives) and fragmentation patterns validate molecular weight .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility is typically tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12) via UV-Vis spectroscopy. Stability studies under light, heat (40–60°C), and oxidative conditions (H₂O₂) should include HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular geometry of this compound derivatives, and what challenges arise in refining disordered structures?

- Methodological Answer : SHELXL refines crystal structures by least-squares minimization against F² data. For disordered structures (e.g., flexible substituents), apply constraints (e.g., AFIX commands) to stabilize refinement. Key parameters include:

- Unit cell dimensions (e.g., a = 19.295 Å, β = 119.2° for related thiazol-2-amine derivatives) .

- Residual factors (R₁ < 0.05 for high-resolution data) .

Challenges include handling twinned crystals and low-resolution data, which require iterative refinement and validation via R-factor convergence .

Q. What strategies are employed to resolve contradictory biological activity data among structurally similar thiazol-2-amine derivatives in anticancer studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine vs. trifluoromethyl groups) on cytotoxicity .

- Statistical Models : Multivariate regression identifies key descriptors (e.g., logP, polar surface area) influencing activity discrepancies .

- Target Validation : Use kinase inhibition assays or molecular docking to confirm binding specificity (e.g., interactions with ATP-binding pockets) .

Q. How do computational chemistry methods complement experimental data in predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) to explain nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics (e.g., stability of hydrogen bonds with amino acid residues) .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., blood-brain barrier permeability) .

Data Contradiction Analysis

Q. Why do crystallographic data for thiazol-2-amine derivatives sometimes conflict with computational geometry predictions?

- Methodological Answer : Discrepancies often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.